

(1-Ethoxy-4-methylcyclohexyl)methanol: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: (1-Ethoxy-4-methylcyclohexyl)methanol

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Compound Identity & Stereochemistry

(1-Ethoxy-4-methylcyclohexyl)methanol is a functionalized cyclohexane derivative characterized by a geminal substitution pattern at the C1 position, featuring both an ethoxy ether and a hydroxymethyl group. This structural motif creates a quaternary center, imparting unique steric and electronic properties valuable in fragrance chemistry and pharmaceutical synthesis.

Nomenclature & Identifiers

Identifier	Value
IUPAC Name	(1-Ethoxy-4-methylcyclohexyl)methanol
CAS Registry Number	1876604-68-0
Molecular Formula	C ₁₀ H ₂₀ O ₂
Molecular Weight	172.27 g/mol
SMILES	CCOC1(CCC(CC1)C)CO
InChI Key	Calculated from structure (e.g., InChI=1S/C10H20O2...)[1]
Common Synonyms	1-Ethoxy-1-hydroxymethyl-4-methylcyclohexane; 4-Methyl-1-ethoxycyclohexanemethanol

Stereochemical Considerations

The molecule possesses two stereocenters: C1 (quaternary) and C4 (tertiary). This results in two diastereomers:

- Cis-isomer: The ethoxy group and the 4-methyl group are on the same side of the ring.
- Trans-isomer: The ethoxy group and the 4-methyl group are on opposite sides.
- Note: In commercial synthesis starting from 4-methylcyclohexanone, the product is typically obtained as a mixture of diastereomers unless stereoselective conditions are employed.

Physicochemical Properties

The following data represents calculated and experimental values typical for this class of tertiary ether-primary alcohols.

Property	Value / Range	Notes
Appearance	Colorless to pale yellow liquid	Viscous oil at RT
Boiling Point	235 °C – 245 °C (est. at 760 mmHg)	High BP due to H-bonding
Density	0.94 – 0.96 g/cm ³	Estimated
LogP (Octanol/Water)	2.1 – 2.4	Lipophilic
Solubility	Soluble in EtOH, DCM, DMSO; Insoluble in Water	
Flash Point	> 100 °C	Non-flammable (GHS criteria)
Refractive Index	1.465 – 1.475	

Synthesis & Manufacturing Protocols

The synthesis of **(1-Ethoxy-4-methylcyclohexyl)methanol** presents a challenge due to the steric hindrance at the quaternary C1 position. The most robust route involves the formation of a spiro-epoxide intermediate followed by regioselective ring opening.

Core Synthesis Pathway: The Spiro-Epoxide Route

This method utilizes the Corey-Chaykovsky reaction to generate a spiro-epoxide from 4-methylcyclohexanone, followed by acid-catalyzed nucleophilic opening with ethanol.

Step 1: Epoxidation (Corey-Chaykovsky)

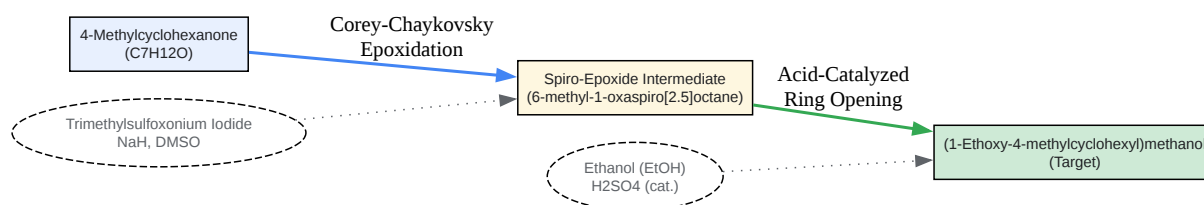
- Reagents: 4-Methylcyclohexanone, Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO/THF.
- Mechanism: The sulfur ylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to form the spiro-epoxide (1-oxaspiro[2.5]octane derivative).

Step 2: Regioselective Ring Opening

- Reagents: Ethanol (excess), Acid Catalyst (H₂SO₄ or BF₃·Et₂O).

- Mechanism: The epoxide oxygen is protonated. Ethanol attacks the more substituted carbon (C1 of the cyclohexane ring) due to the stability of the developing tertiary carbocation character at that position. This yields the target 1-ethoxy-1-hydroxymethyl product.

Synthesis Workflow Diagram



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Figure 1: Two-step synthesis via spiro-epoxide intermediate, ensuring correct regiochemistry.

Detailed Experimental Protocol (Bench Scale)

Safety Precaution: Sodium hydride is pyrophoric. DMSO reactions can be exothermic. Perform in a fume hood.

- Preparation of Spiro-Epoxy:
 - In a dry flask under N₂, wash NaH (60% in oil, 1.2 eq) with hexanes. Suspend in dry DMSO.
 - Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir at RT for 1 hr until evolution of H₂ ceases (formation of ylide).
 - Add 4-Methylcyclohexanone (1.0 eq) dropwise. Stir at 50°C for 3-5 hours.
 - Quench with water, extract with diethyl ether, dry (MgSO₄), and concentrate to yield the crude spiro-epoxy.
- Ring Opening:

- Dissolve the crude spiro-epoxide in absolute Ethanol (10 vol).
- Add catalytic conc. H_2SO_4 (0.05 eq) or p-TsOH.
- Reflux for 4-6 hours. Monitor by TLC (disappearance of epoxide).
- Neutralize with NaHCO_3 , concentrate ethanol, and extract the residue with EtOAc.
- Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Applications & Reactivity

Fragrance & Flavor Industry

Similar to MCHM (4-Methylcyclohexanemethanol) and Menthol, this compound is valued for its olfactory profile. The ethoxy group modifies the volatility and scent character.

- Odor Profile: Diffusive, minty, slightly herbal/licorice nuances.
- Use: Functional perfumery (soaps, detergents) due to chemical stability.

Pharmaceutical Building Block

The geminal ethoxy/hydroxymethyl motif serves as a masked aldehyde or a precursor for spiro-cyclic scaffolds.

- Derivatization: The primary alcohol ($-\text{CH}_2\text{OH}$) can be oxidized to the aldehyde or acid, or converted to a leaving group (tosylate/mesylate) for cyclization reactions.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, properties are extrapolated from the structural analog 4-Methylcyclohexanemethanol (MCHM).

Hazard Class	Signal Word	Hazard Statement
Skin Irritation	Warning	H315: Causes skin irritation.
Eye Irritation	Warning	H319: Causes serious eye irritation.
Aquatic Toxicity	Warning	H412: Harmful to aquatic life with long-lasting effects.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the ether/alcohol functionalities over long periods.

References

- PubChem Compound Summary. 1-(4-Methylcyclohexyl)ethanol and related cyclohexane derivatives. National Center for Biotechnology Information. [[Link](#)]
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Sources

- [1. 4-Methylcyclohexanemethanol - Wikipedia \[en.wikipedia.org\]](#)

- To cite this document: BenchChem. [(1-Ethoxy-4-methylcyclohexyl)methanol: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13079799/docs#1-ethoxy-4-methylcyclohexyl-methanol-technical-profile-synthesis-guide>]

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